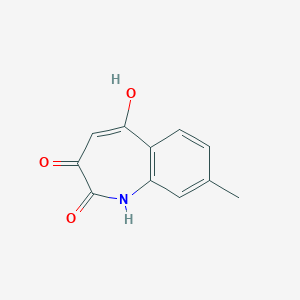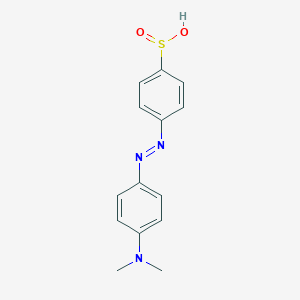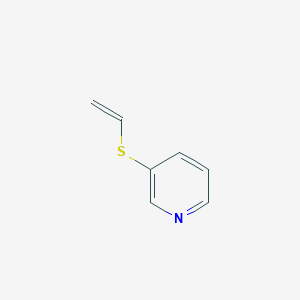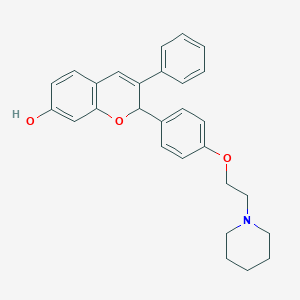
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, also known as AHAP, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Applications De Recherche Scientifique
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to exhibit a variety of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been found to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems.
Mécanisme D'action
The exact mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of several neurotransmitter systems, as well as through its antioxidant and anti-inflammatory properties. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to interact with several proteins, including the dopamine transporter and the sigma-1 receptor.
Effets Biochimiques Et Physiologiques
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been shown to exhibit a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, serotonin, and acetylcholine, in the brain. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to exhibit a variety of pharmacological activities, making it a useful tool for studying the mechanisms underlying several neurological disorders. However, like any experimental tool, 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has its limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran. One area of interest is the development of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the further elucidation of the mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, which could provide insights into the underlying causes of several neurological disorders. Additionally, the development of new synthesis methods for 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran could lead to the discovery of novel derivatives with enhanced pharmacological activities.
Méthodes De Synthèse
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran can be synthesized using a multi-step process that involves the reaction of 2-hydroxyacetophenone with 2-(2-chloroethoxy)aniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with piperidine and subsequent hydrolysis.
Propriétés
Numéro CAS |
130064-33-4 |
|---|---|
Nom du produit |
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran |
Formule moléculaire |
C22H25NO3 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
3-phenyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-9-23-19-26(21-7-3-1-4-8-21)28(32-27(23)20-24)22-10-13-25(14-11-22)31-18-17-29-15-5-2-6-16-29/h1,3-4,7-14,19-20,28,30H,2,5-6,15-18H2 |
Clé InChI |
ALIOAJXMDURXTL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
SMILES canonique |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
Synonymes |
2-(4-(2-piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran PEPHB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




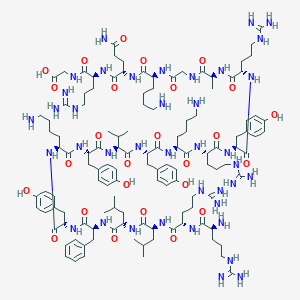
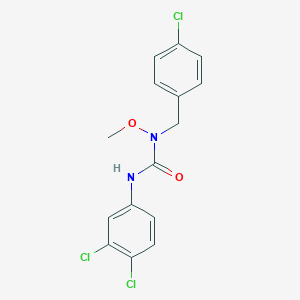
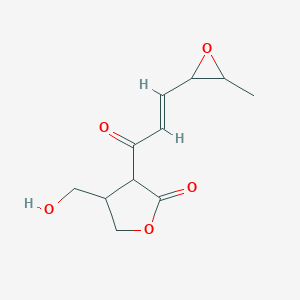
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

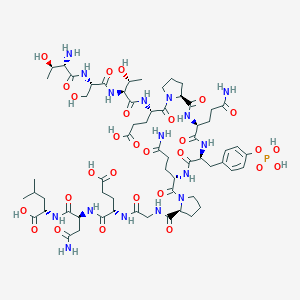
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
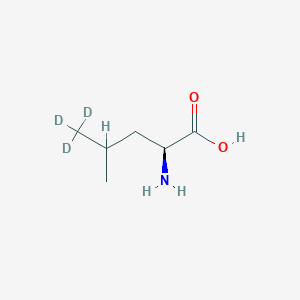
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
